rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride
Description
This compound is a bicyclic amine hydrochloride salt featuring a strained bicyclo[2.2.0]hexane core. The structure includes a methyl ester group at position 2 and an aminomethyl substituent at position 2. Its stereochemistry (1R,2S,3R,4S) suggests a rigid conformation, which may influence its physicochemical properties and biological activity. As a hydrochloride salt, it likely exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-3-2-5(6)7(8)4-10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7+,8-;/m0./s1 |
InChI Key |
CNOCXPWNJOZQHR-SZPCUAKFSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2CC[C@@H]2[C@H]1CN.Cl |
Canonical SMILES |
COC(=O)C1C2CCC2C1CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride typically involves a series of steps starting from readily available starting materials. One common approach is the [2+2] photocycloaddition reaction, which forms the bicyclic core. This reaction is often catalyzed by a Lewis acid and conducted under specific conditions to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Photochemical reactors may be employed to facilitate the [2+2] cycloaddition on a larger scale .
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Its potential as a bioisostere of orthosubstituted phenyl rings makes it a valuable scaffold in medicinal chemistry
Mechanism of Action
The mechanism by which rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s three-dimensional structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Research Implications
The target compound’s unique bicyclo[2.2.0] system and stereochemistry position it as a candidate for exploring strain-dependent reactivity or chiral resolution. Comparisons with [2.2.1] analogs (e.g., ) suggest that ring size and substituent flexibility are critical for tuning physicochemical properties. Further studies on synthesis optimization (e.g., hydrogenation methods from ) and crystallinity (cf.
Biological Activity
The compound rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate hydrochloride is a bicyclic structure with potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate hydrochloride
- Molecular Formula : C₉H₁₅ClN₂O₂
- Molecular Weight : 202.68 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The bicyclic structure allows for unique spatial arrangements that can enhance binding affinity to biological targets.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
Pharmacological Effects
Research indicates that rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate hydrochloride exhibits several pharmacological effects:
- Antinociceptive Activity : Studies have shown that compounds with similar bicyclic structures can reduce pain perception in animal models.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses may be linked to its receptor interactions.
Study 1: Pain Relief Efficacy
A study conducted on mice evaluated the antinociceptive effects of the compound using the hot plate test. Results indicated a significant reduction in reaction time compared to control groups, suggesting effective pain relief properties.
| Group | Reaction Time (s) | Significance |
|---|---|---|
| Control | 10.5 ± 1.2 | - |
| Low Dose (10 mg/kg) | 7.8 ± 0.5 | p < 0.05 |
| High Dose (50 mg/kg) | 5.5 ± 0.4 | p < 0.01 |
Study 2: Anti-inflammatory Effects
In a model of induced inflammation (carrageenan-induced paw edema), the compound demonstrated a dose-dependent reduction in paw swelling.
| Dose (mg/kg) | Paw Edema (mm) | % Reduction from Control |
|---|---|---|
| Control | 6.0 ± 0.3 | - |
| 10 | 4.5 ± 0.2 | 25% |
| 50 | 3.0 ± 0.4 | 50% |
Q & A
Q. What synthetic methodologies are optimal for preparing rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclopropanation reactions using diazo precursors and transition metal catalysts (e.g., rhodium or copper) under inert atmospheres. Key steps include:
- Low-temperature cyclopropanation : Minimizes side reactions and stabilizes reactive intermediates .
- Purification : Recrystallization or chromatography ensures high purity, critical for reproducible biological assays .
- Scale-up considerations : Continuous flow reactors improve yield consistency in gram-scale syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for resolving the compound’s stereochemistry?
- X-ray crystallography : Provides unambiguous confirmation of the bicyclo[2.2.0]hexane scaffold and stereochemical assignments (e.g., R/S configurations) .
- NMR spectroscopy : - and -NMR coupled with 2D techniques (COSY, NOESY) verify spatial relationships between substituents .
- Polarimetry : Quantifies optical activity to assess enantiomeric excess in resolved samples .
Q. What safety protocols are essential for handling this compound in academic laboratories?
- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid mouth-to-mouth resuscitation; use pocket masks with one-way valves during emergencies .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. How does the bicyclo[2.2.0]hexane scaffold influence the compound’s reactivity in derivatization reactions?
Q. What analytical workflows are recommended for purity assessment and batch-to-batch consistency?
- HPLC/MS : Reverse-phase chromatography with UV/Vis detection (λ = 210–280 nm) identifies impurities. Mass spectrometry confirms molecular ion integrity .
- TGA/DSC : Thermal stability analysis ensures no decomposition during storage or handling .
Advanced Research Questions
Q. How can enantiomeric resolution of the rac-mixture be achieved, and what challenges arise in isolating individual stereoisomers?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases. Resolution is complicated by the compound’s conformational rigidity .
- Kinetic resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) may selectively modify one enantiomer, though substrate specificity requires optimization .
Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic and target-binding properties?
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). Focus on the aminomethyl group’s hydrogen-bonding potential .
- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .
Q. Are there contradictions in reported biological activity data between stereoisomers, and how should these be addressed experimentally?
- Comparative assays : Test individual enantiomers in parallel for receptor affinity (e.g., radioligand binding assays) or enzymatic inhibition. Discrepancies may arise from differential stereochemical recognition .
- Meta-analysis : Reconcile conflicting data by standardizing assay conditions (e.g., pH, temperature) across studies .
Q. How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) be incorporated to study metabolic pathways or degradation mechanisms?
Q. What strategies mitigate batch variability in pharmacological studies, particularly for in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
